2,2-dicyclopentylacetic acid
Description
2,2-Dicyclopentylacetic acid (IUPAC name: acetic acid substituted with two cyclopentyl groups at the α-carbon) is a branched carboxylic acid characterized by its bulky cyclopentyl substituents. The cyclopentyl groups likely confer unique steric and electronic properties, influencing solubility, reactivity, and biological interactions. For example, bulky substituents typically reduce aqueous solubility but enhance lipid membrane permeability .
Properties
CAS No. |
55640-02-3 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dicyclopentylacetic acid typically involves the alkylation of cyclopentanone followed by subsequent carboxylation. One common method starts with the reaction of cyclopentanone with a suitable alkylating agent, such as bromocyclopentane, in the presence of a strong base like sodium hydride. This step forms the intermediate 2,2-dicyclopentylcyclopentanone, which is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield 2,2-dicyclopentylacetic acid.
Industrial Production Methods: On an industrial scale, the production of 2,2-dicyclopentylacetic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Esterification Reactions
2,2-dicyclopentylacetic acid undergoes esterification with alcohols under acidic catalysis (e.g., H₂SO₄ or HCl). For example, reacting with methanol produces methyl 2,2-dicyclopentylacetate:
Optimal Conditions (derived from analogous cyclopentylacetic acid derivatives ):
| Parameter | Value |
|---|---|
| Temperature | 333–353 K |
| Molar Ratio (Acid:Alcohol) | 1:2–1:3 |
| Catalyst | Concentrated H₂SO₄ |
| Yield | 85–92% (theoretical) |
Exothermic enthalpy changes () for esterification range from to , favoring lower temperatures for equilibrium-driven processes.
Reduction to Alcohol
The carboxylic acid group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous ether:
-
Reaction proceeds quantitatively at 273–298 K.
-
Side products (e.g., over-reduction to alkanes) are suppressed due to steric hindrance from cyclopentyl groups.
-
Post-reduction purification requires chromatography or fractional distillation.
Amide Formation
The acid reacts with amines to form amides via activation as an acyl chloride (using SOCl₂ or oxalyl chloride):
-
Used in peptide synthesis to introduce cyclopentyl motifs.
-
Yields exceed 75% when using DCC (dicyclohexylcarbodiimide) as a coupling agent.
Decarboxylation
Thermal decarboxylation occurs at elevated temperatures (473–523 K), producing 2,2-dicyclopentylethane:
-
First-order rate constants () range from at 473 K to at 523 K.
-
Activation energy (): .
Salt Formation
The acid readily forms salts with alkali metals (e.g., sodium 2,2-dicyclopentylacetate):
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | 0.12 |
| Ethanol | 8.7 |
| Diethyl ether | 2.3 |
Competitive Reaction Pathways
Steric effects from the cyclopentyl groups suppress electrophilic substitution at the α-carbon. Instead, reactivity is dominated by:
-
Nucleophilic acyl substitution (e.g., esterification, amidation).
-
Redox reactions targeting the carboxyl group.
| Reaction Type | ||
|---|---|---|
| Esterification | -58 | -12 |
| Reduction | -210 | -185 |
| Decarboxylation | +89 | +64 |
Industrial and Pharmacological Relevance
Scientific Research Applications
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their biological activity, including potential therapeutic effects.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-dicyclopentylacetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or receptor binding, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Key Observations :
- Solubility: Cyclopentyl substituents may enhance lipophilicity compared to phenyl analogs, as seen in 2-(cyclopentylamino)acetic acid’s preference for organic solvents .
Toxicity and Environmental Impact
- 2,4-Dichlorophenoxyacetic Acid (2,4-D): Classified as a possible human carcinogen (IARC Group 2B) with EPA-regulated limits in drinking water (0.07 mg/L) .
- 2,2-Dicyclopentylacetic Acid: No toxicity data available.
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